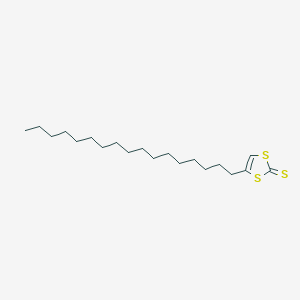
4-Heptadecyl-1,3-dithiole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptadecyl-1,3-dithiole-2-thione is a member of the dithiolethione class of compounds, which are known for their sulfur-containing heterocyclic structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptadecyl-1,3-dithiole-2-thione typically involves the reaction of 1,3-dithiole-2,4,5-trithione with long-chain alkyl halides under reflux conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Heptadecyl-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted dithiolethiones.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Mechanism of Action
The primary mechanism of action of 4-Heptadecyl-1,3-dithiole-2-thione involves the activation of the Nrf2 signaling pathway. This activation leads to the induction of phase II detoxifying enzymes, which play a crucial role in protecting cells from oxidative damage and carcinogens . The compound interacts with molecular targets such as Keap1, leading to the release and activation of Nrf2, which then translocates to the nucleus and promotes the expression of antioxidant response elements .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione (Oltipraz): Known for its chemopreventive properties.
5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione (ADT): Used as a saliva stimulant and has shown anticancer properties.
Uniqueness
4-Heptadecyl-1,3-dithiole-2-thione is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This structural feature enhances its lipophilicity, making it more suitable for applications in lipid environments and potentially improving its bioavailability and efficacy in biological systems .
Properties
CAS No. |
79196-29-5 |
|---|---|
Molecular Formula |
C20H36S3 |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
4-heptadecyl-1,3-dithiole-2-thione |
InChI |
InChI=1S/C20H36S3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-22-20(21)23-19/h18H,2-17H2,1H3 |
InChI Key |
JLYAOFBZLYGGHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=CSC(=S)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















